

Spectroscopic data (IR, MS) of 6-Amino-5-bromonicotinic acid

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Compound of Interest

Compound Name: 6-Amino-5-bromonicotinic acid

Cat. No.: B066859

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An In-depth Technical Guide on the Spectroscopic Analysis of **6-Amino-5-bromonicotinic acid**

This technical guide offers a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for **6-Amino-5-bromonicotinic acid**. Intended for researchers, scientists, and professionals in drug development, this document provides detailed spectral characteristics, experimental protocols, and data interpretation for the compound with CAS number 180340-69-6.[\[1\]](#)

Molecular Structure and Properties

6-Amino-5-bromonicotinic acid is a substituted pyridine derivative. Its structure incorporates several key functional groups that give rise to characteristic spectroscopic signals: an amino group (-NH₂), a carboxylic acid group (-COOH), a bromine atom (-Br), and a pyridine ring.

- Molecular Formula: C₆H₅BrN₂O₂[\[1\]](#)
- Molecular Weight: 217.02 g/mol [\[1\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. The IR spectrum of **6-Amino-5-bromonicotinic acid** is characterized by absorption bands corresponding to the vibrations of its constituent groups.

IR Spectral Data

The following table summarizes the expected IR absorption bands based on the compound's structure.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
3400 - 3200	Strong, Broad	O-H stretching (from carboxylic acid) and N-H stretching (from amine group)
3100 - 3000	Medium	Aromatic C-H stretching (pyridine ring)[2]
1710 - 1680	Strong	C=O stretching (carbonyl from carboxylic acid)
1620 - 1580	Medium	N-H bending (amine group) and C=C/C=N stretching (pyridine ring)[2]
1400 - 1300	Medium	O-H bending (carboxylic acid)
~1250	Medium	C-N stretching (aromatic amine)
~1100	Medium	C-Br stretching
900 - 675	Strong	Aromatic C-H out-of-plane bending

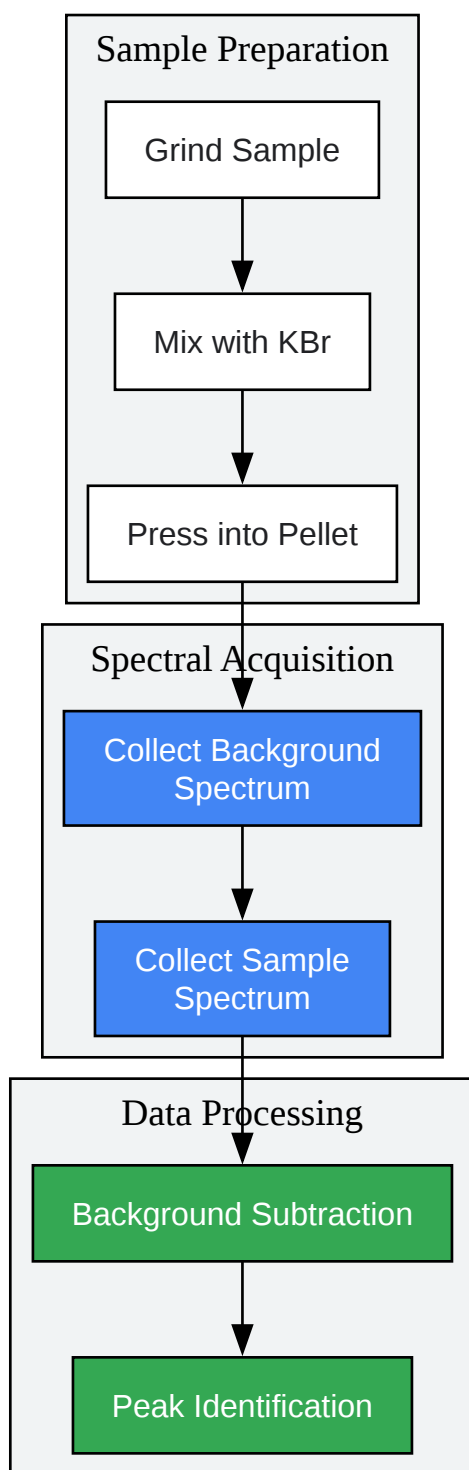
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Analysis

This protocol outlines a standard procedure for acquiring a high-quality FT-IR spectrum of a solid sample like **6-Amino-5-bromonicotinic acid** using the KBr pellet method.[3]

- Sample Preparation:

- Gently grind approximately 1-2 mg of the **6-Amino-5-bromonicotinic acid** sample in an agate mortar.
- Add 100-200 mg of dry, IR-grade Potassium Bromide (KBr).
- Thoroughly mix and grind the two components together until a fine, homogeneous powder is achieved to minimize IR radiation scattering.[3]
- Pellet Formation:
 - Transfer a portion of the mixture into the die of a pellet press.
 - Apply pressure according to the manufacturer's instructions to form a thin, transparent or translucent pellet.
- Spectral Acquisition:
 - Place the KBr pellet into the sample holder of the FT-IR spectrometer.
 - First, acquire a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and H₂O.[3]
 - Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[3]
- Data Processing:
 - Perform a background subtraction on the sample spectrum.
 - Identify and label the significant absorption peaks.

Visualization: FT-IR Experimental Workflow



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A flowchart illustrating the standard experimental workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound.

Mass Spectrometry Data

For **6-Amino-5-bromonicotinic acid**, the key feature in the mass spectrum is the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.

m/z (Mass-to-Charge Ratio)	Relative Intensity	Interpretation
216	~100%	$[\text{M}]^+$, Molecular ion with ^{79}Br isotope
218	~98%	$[\text{M}+2]^+$, Molecular ion with ^{81}Br isotope
199 / 201	Variable	$[\text{M}-\text{OH}]^+$, Fragment from loss of hydroxyl group
171 / 173	Variable	$[\text{M}-\text{COOH}]^+$, Fragment from loss of carboxylic acid group
137	Variable	$[\text{M}-\text{Br}]^+$, Fragment from loss of bromine atom

Experimental Protocol: HPLC-MS/MS Analysis

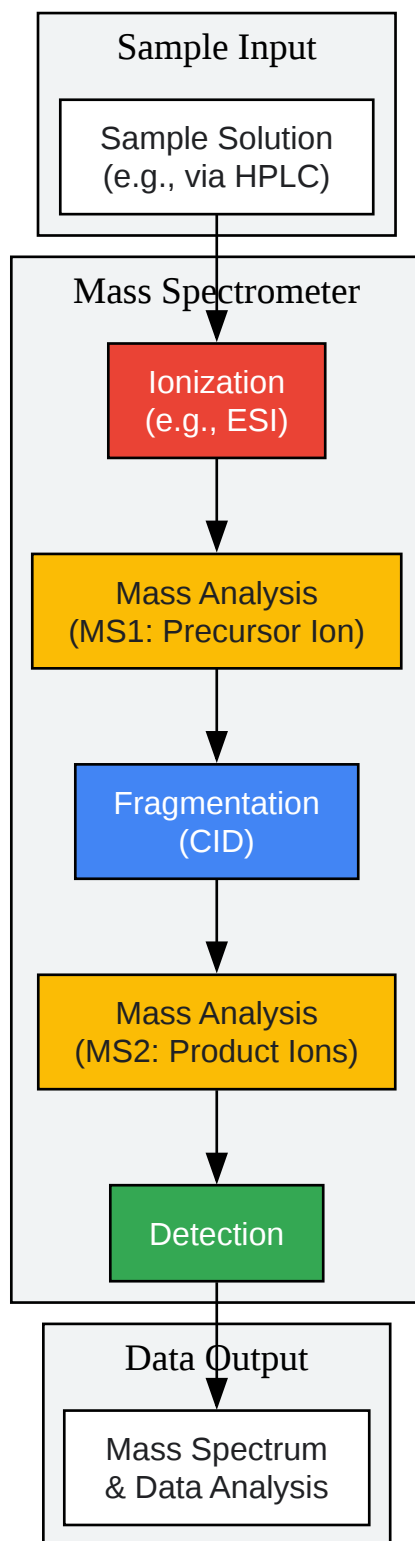
This protocol describes a general method for analyzing a non-volatile sample like **6-Amino-5-bromonicotinic acid** using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

- Sample Preparation:

- Dissolve a precise amount of the compound in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a known concentration.
- Filter the sample solution through a 0.22 μm syringe filter to remove particulates.
- Chromatographic Separation (HPLC):
 - Inject the sample solution into the HPLC system.
 - Separate the analyte from impurities using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid). The goal is to ensure the pure compound enters the mass spectrometer.
- Ionization:
 - As the analyte elutes from the HPLC column, introduce it into the mass spectrometer's ion source.
 - Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for polar molecules. ESI produces ions from the solution, often as protonated molecules $[\text{M}+\text{H}]^+$.[\[4\]](#)
- Mass Analysis (MS1):
 - In the first stage, scan a range of m/z values to detect the molecular ions ($[\text{M}]^+$ or $[\text{M}+\text{H}]^+$). For this compound, this would target the m/z 217/219 region for the protonated form.
- Fragmentation (MS/MS):
 - Select the precursor molecular ion (e.g., m/z 217) and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon).
 - This fragmentation process breaks the molecule into smaller, characteristic product ions.
- Detection and Data Analysis:
 - Detect the product ions in the second mass analyzer to generate the MS/MS spectrum.

- Analyze the fragmentation pattern to confirm the molecular structure.

Visualization: Mass Spectrometry Analysis Workflow



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A generalized workflow for structural analysis using tandem mass spectrometry (MS/MS).

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